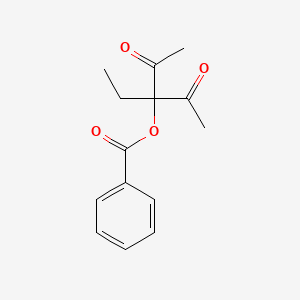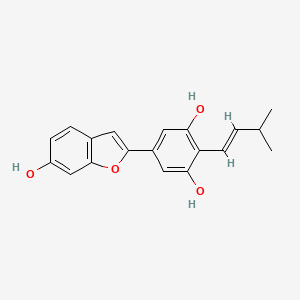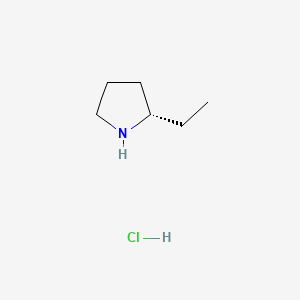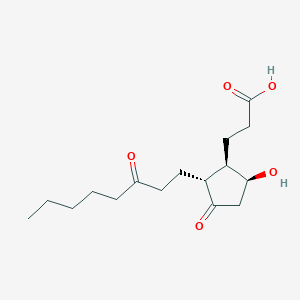
13,14-dihydro-15-keto-tetranor Prostaglandin D2
Overview
Description
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is a potential metabolite of Prostaglandin D2 (PGD2) and is a member of cyclopentanols . It is formed through a common metabolic pathway for several prostaglandins (PGs), including PGD2, which involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs .
Synthesis Analysis
The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . The removal of four carbons at the α-terminus and oxidation of the terminal ω-carbon produces the abundant urinary metabolites, including tetranor-PGDM .Molecular Structure Analysis
The molecular formula of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is C16H26O5 . The InChI code is InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving 13,14-dihydro-15-keto-tetranor Prostaglandin D2 are part of the metabolic pathway of prostaglandins, including PGD2 . The metabolite is formed through the 15-hydroxy PGDH pathway .Physical And Chemical Properties Analysis
The molecular weight of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is 298.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 10 .Scientific Research Applications
Metabolite Study
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is a potential metabolite of Prostaglandin D2 (PGD2). It is produced from the known metabolite 13,14-dihydro-15-keto PGD2 . This makes it a valuable compound for studying the metabolism of PGD2 .
Lipid Biochemistry
This compound is a part of the lipid biochemistry research area. It can be used to study the roles and functions of lipids in biological systems .
Cyclooxygenase Pathway
The cyclooxygenase pathway is a key metabolic pathway that leads to the production of prostaglandins. 13,14-dihydro-15-keto-tetranor Prostaglandin D2 can be used to study this pathway .
Biomarker for PGD2-related Diseases
13,14-dihydro-15-keto-tetranor Prostaglandin D2 can be used as a biomarker to study diseases related to Prostaglandin D2 .
CRTH2/DP2 Receptor Agonist
13,14-dihydro-15-keto PGD2, a known metabolite of PGD2, is a known agonist for the CRTH2/DP2 receptor . Therefore, 13,14-dihydro-15-keto-tetranor Prostaglandin D2 could potentially be used in research related to this receptor .
Ion Flux Inhibition
13,14-dihydro-15-keto PGD2 has been found to inhibit ion flux in a canine colonic mucosa preparation . This suggests that 13,14-dihydro-15-keto-tetranor Prostaglandin D2 could be used in research related to ion flux inhibition .
Eosinophil Accumulation
Prostaglandin D2 has been shown to cause eosinophil accumulation in vivo. Therefore, 13,14-dihydro-15-keto-tetranor Prostaglandin D2 could potentially be used in research related to eosinophil accumulation .
Major Urinary Metabolite of PGE2
13,14-dihydro-15-keto tetranor-Prostaglandin F1β is a major urinary metabolite of PGE2 . This suggests that 13,14-dihydro-15-keto-tetranor Prostaglandin D2 could potentially be used in research related to PGE2 metabolism .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is the CRTH2/DP2 receptor . This receptor plays a crucial role in mediating the effects of prostaglandin D2, a lipid compound involved in several biological processes including inflammation and allergic responses .
Mode of Action
13,14-dihydro-15-keto-tetranor Prostaglandin D2 acts as a selective agonist for the CRTH2/DP2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the physiological responses associated with prostaglandin D2 .
Biochemical Pathways
The compound is a metabolite of prostaglandin D2, formed through the 15-hydroxy PGDH pathway . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . The downstream effects of this pathway are largely dependent on the specific physiological context and can include a variety of responses related to inflammation and allergic reactions .
Pharmacokinetics
It’s known that the compound is a metabolite of prostaglandin d2 , suggesting that its bioavailability and pharmacokinetic profile would be influenced by the metabolic processes that produce it.
Result of Action
The activation of the CRTH2/DP2 receptor by 13,14-dihydro-15-keto-tetranor Prostaglandin D2 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit ion flux in a canine colonic mucosa preparation . As a biomarker, it can be used to study diseases related to prostaglandin D2 .
Safety and Hazards
properties
IUPAC Name |
3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXGXJHOQWHINC-NFAWXSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348116 | |
| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204116-69-7 | |
| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?
A1: This study identified 13,14-dihydro-15-keto-tetranor Prostaglandin D2 as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between 13,14-dihydro-15-keto-tetranor Prostaglandin D2 and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.
Q2: How does the identification of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 contribute to AD diagnosis?
A2: This study developed diagnostic panels based on urinary metabolites, including 13,14-dihydro-15-keto-tetranor Prostaglandin D2, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like 13,14-dihydro-15-keto-tetranor Prostaglandin D2 for early and non-invasive AD diagnosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



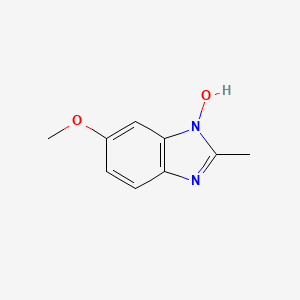
![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)

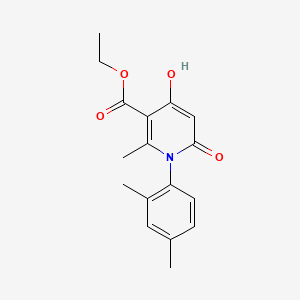

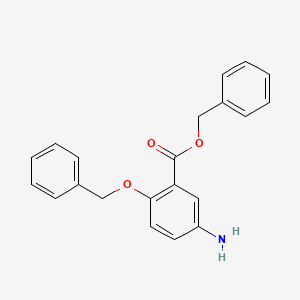

![Fructose, D-, [3H(G)]](/img/structure/B592566.png)

